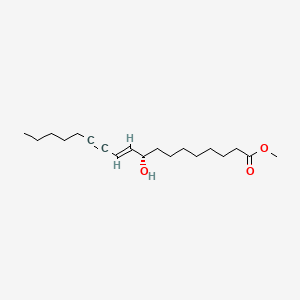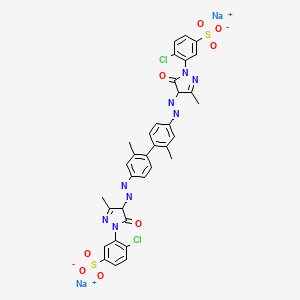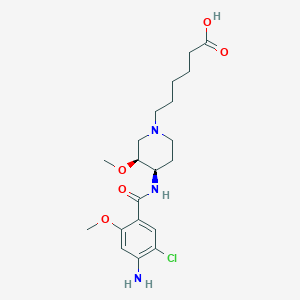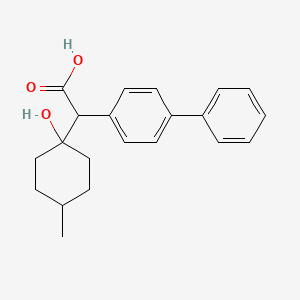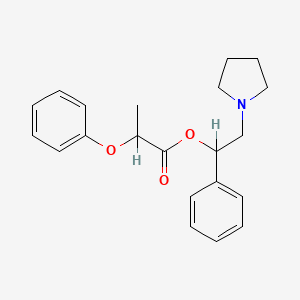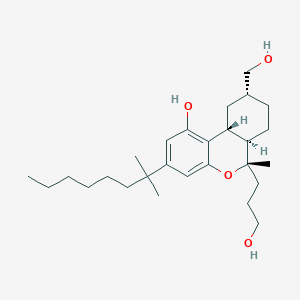
Apaza
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is known for its ability to inhibit toxin A-induced myeloperoxidase activity, luminal fluid accumulation, and structural damage to the colon in instances of toxin A-induced colitis . This compound is a molecule of 5-aminosalicylic acid linked to one molecule of 4-aminophenylacetic acid by an azo bond .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Apaza involves the coupling of 5-aminosalicylic acid with 4-aminophenylacetic acid through an azo bond. The reaction typically requires the use of a diazotization reaction, where 4-aminophenylacetic acid is first converted to its diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with 5-aminosalicylic acid in an alkaline medium to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control. The final product is then purified using crystallization or chromatography techniques to obtain this compound in its pure form .
化学反応の分析
Types of Reactions
Apaza undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The azo bond in this compound can be reduced to form the corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo bond results in the formation of 5-aminosalicylic acid and 4-aminophenylacetic acid.
Substitution: Substitution reactions can yield various halogenated or nitrated derivatives of this compound.
科学的研究の応用
Apaza has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用機序
Apaza exerts its effects primarily through the inhibition of myeloperoxidase activity, which is involved in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of reactive oxygen species and other inflammatory mediators. This leads to a decrease in inflammation and tissue damage . The molecular targets of this compound include myeloperoxidase and other enzymes involved in the inflammatory pathway .
類似化合物との比較
Apaza is unique due to its dual action as both an anti-inflammatory and an inhibitor of myeloperoxidase. Similar compounds include:
5-Aminosalicylic Acid: Known for its anti-inflammatory properties but lacks the myeloperoxidase inhibitory activity.
4-Aminophenylacetic Acid: Has some anti-inflammatory effects but is not as potent as this compound.
Sulfasalazine: Another anti-inflammatory compound used in treating inflammatory bowel diseases but with a different mechanism of action.
This compound stands out due to its combined properties, making it a promising candidate for further research and development in various fields .
特性
CAS番号 |
402934-69-4 |
|---|---|
分子式 |
C15H12N2O5 |
分子量 |
300.27 g/mol |
IUPAC名 |
5-[[4-(carboxymethyl)phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H12N2O5/c18-13-6-5-11(8-12(13)15(21)22)17-16-10-3-1-9(2-4-10)7-14(19)20/h1-6,8,18H,7H2,(H,19,20)(H,21,22) |
InChIキー |
FNRNBCNUWGWVFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


